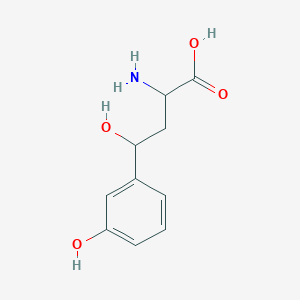

2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid

Description

Contextualization within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms. While over 500 amino acids are known to exist, only 22 are used by ribosomes to build proteins. The study of non-proteinogenic amino acids is a burgeoning field, as these compounds can possess unique chemical and biological properties. They are often explored for their potential as therapeutic agents, in part because their unnatural structures can make them resistant to degradation by enzymes that typically break down proteins. Their applications in drug discovery are vast, ranging from their use in creating more stable peptide-based drugs to acting as inhibitors of specific enzymes.

Historical Perspective of Discovery and Early Research Directions for AHBA

The scientific journey of 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid into the academic spotlight can be traced to a 2002 publication in Bioorganic & Medicinal Chemistry Letters by Walsh and colleagues. nih.gov This seminal work detailed the synthesis of the compound as a novel structural analogue of kynurenine (B1673888). nih.gov The primary goal of this early research was to design an inhibitor for the enzyme kynureninase. nih.gov

Kynureninase is a key enzyme in the kynurenine pathway, which is the primary route for the metabolism of the essential amino acid tryptophan. The research by Walsh et al. was founded on the hypothesis that modifying the structure of kynurenine could lead to a potent inhibitor of the enzyme that processes it. Specifically, they investigated the effects of removing the aryl amino group and reducing the carbonyl group of a kynurenine analogue, which led to the synthesis of AHBA. nih.gov

Significance of AHBA in Biochemical and Synthetic Chemistry Research

The significance of this compound in biochemical research is intrinsically linked to its potent inhibitory effect on kynureninase. The 2002 study demonstrated that AHBA had a significant inhibitory effect on both rat and recombinant human kynureninase, with a K(i) of 100 nM. nih.gov This level of potency highlighted the success of the rational drug design approach employed in its creation.

The inhibition of the kynurenine pathway is of significant interest in neuroscience and immunology. Dysregulation of this pathway has been implicated in a variety of neurological and psychiatric disorders. Therefore, the development of potent inhibitors like AHBA provides valuable tools for studying the role of this pathway in health and disease.

From a synthetic chemistry perspective, the work by Walsh et al. provided a clear synthetic route to this novel amino acid. The synthesis of such non-proteinogenic amino acids with specific stereochemistry and functional groups is a crucial aspect of medicinal chemistry, enabling the exploration of structure-activity relationships and the development of new therapeutic leads.

Overview of Current Academic Research Trajectories for AHBA

Current academic research involving this compound continues to revolve primarily around its role as a kynureninase inhibitor and its potential as a lead compound for the development of new therapeutic agents. While direct follow-up studies on AHBA itself are not abundant in the recent literature, the foundational work has informed the broader field of kynurenine pathway inhibitor design.

The research trajectory for compounds of this class includes:

Development of More Potent and Selective Inhibitors: The structure of AHBA serves as a scaffold for the design of new analogues with potentially improved potency, selectivity, and pharmacokinetic properties. The understanding gained from the structure-activity relationship of AHBA is being applied to the synthesis of second-generation inhibitors.

Exploration of Therapeutic Applications: Research into kynureninase inhibitors is active in the context of neurodegenerative diseases, inflammatory conditions, and certain types of cancer where the kynurenine pathway is implicated. While AHBA itself is a research tool, the insights it provided contribute to the development of drugs that may one day be used in clinical settings.

Use as a Chemical Probe: Potent and selective enzyme inhibitors like AHBA can be used as chemical probes to investigate the physiological and pathological roles of their target enzymes. By inhibiting kynureninase in cellular or animal models, researchers can better understand the consequences of blocking this specific step in the kynurenine pathway.

In essence, while this compound may not be the subject of a large volume of dedicated studies, its initial synthesis and characterization have had a lasting impact on the field of enzyme inhibition and the study of the kynurenine pathway.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c11-8(10(14)15)5-9(13)6-2-1-3-7(12)4-6/h1-4,8-9,12-13H,5,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPLEPDDBNLZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control of Ahba and Its Analogues

Strategies for Asymmetric Synthesis and Chiral Resolution of AHBA

Asymmetric synthesis and chiral resolution are fundamental approaches to obtaining enantiomerically pure forms of chiral compounds like AHBA. These strategies are crucial for investigating the specific biological activities of each stereoisomer.

Enantioselective Catalysis Approaches for AHBA Stereoisomers

Enantioselective catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of β-hydroxy α-amino acids, the asymmetric aldol reaction is a powerful tool. Chiral ammonium salts derived from Cinchona alkaloids have been shown to be effective catalysts in the asymmetric aldol reactions of glycine equivalents with various aldehydes. nih.gov This approach typically yields syn-diastereomers with good enantiomeric excess, particularly with aryl-substituted aliphatic aldehydes. nih.gov

Another significant advancement is the use of iridium catalysts in dynamic kinetic asymmetric hydrogenation. The Ir/f-phamidol catalytic system has been successfully applied to the asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters, affording chiral aryl β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities. rsc.org The dibenzyl protecting group can be readily removed to yield the desired syn-aryl β-hydroxy α-amino acid. rsc.org

Table 1: Examples of Enantioselective Catalysis for the Synthesis of β-Hydroxy α-Amino Acid Analogues

| Catalyst System | Substrate Type | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Ammonium Salt (from Cinchona alkaloid) | Glycine equivalent + Aryl-substituted aliphatic aldehyde | syn | - | Good | nih.gov |

| Ir/f-phamidol | Aryl α-dibenzylamino β-ketoester | syn | >99/1 | up to >99% | rsc.org |

Note: This data represents findings for analogous compounds, as specific data for 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid was not available.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries for AHBA Scaffolds

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in the synthesis of chiral molecules. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of β-hydroxy γ-amino acids, a class of compounds structurally related to AHBA, chiral oxazolidinone protocols have been employed. nih.gov This method allows for the synthesis of all possible stereoisomers by selecting the appropriate chiral auxiliary and reaction conditions. nih.gov

Enzymatic Synthesis and Biocatalysis for Stereospecific Production of AHBA and Related Structures

Enzymatic and biocatalytic methods are increasingly favored for the synthesis of chiral compounds due to their high stereoselectivity, mild reaction conditions, and environmental compatibility. For the preparation of β-hydroxy-α-amino acids, aldolases and transaminases are particularly useful enzymes.

A systems biocatalysis approach combining a class II pyruvate aldolase and a stereoselective transaminase has been developed for the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid from simple starting materials like formaldehyde and alanine (B10760859). acs.org This cascade reaction can achieve high product concentrations and excellent enantiomeric excess (>99%). acs.org

Enzymatic kinetic resolution is another powerful technique for separating enantiomers. This method utilizes an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. This strategy has been successfully applied to the preparation of all four isomers of β- and γ-hydroxy α-amino acids. acs.org

Table 2: Biocatalytic Approaches to Chiral Amino Acid Synthesis

| Enzyme/Biocatalyst | Reaction Type | Substrates | Product | Stereoselectivity | Reference |

| Class II Pyruvate Aldolase & Transaminase | One-pot cyclic cascade | Formaldehyde, Alanine | (S)- or (R)-2-amino-4-hydroxybutanoic acid | >99% ee | acs.org |

| Proteases | Enzymatic kinetic resolution | N-acyl methyl esters of β-hydroxy-α-amino acids | Enantiomerically pure β-hydroxy-α-amino acids | Enzyme dependent | cdnsciencepub.com |

| 2-Oxoglutarate-Dependent Hydroxylase | Asymmetric hydroxylation | L-amino acids | L-threo-β-Hydroxy-α-amino acids | High | nih.gov |

Note: This data represents findings for analogous compounds, as specific data for this compound was not available.

Total Synthesis and Semisynthesis Approaches for AHBA

While specific total or semisynthesis routes for this compound are not detailed in the available literature, the synthesis of a novel structural analogue of kynurenine (B1673888), identified as 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has been reported. nih.gov This compound was synthesized to act as an inhibitor of kynureninase. nih.gov The synthesis of related β-hydroxy-α-amino acids often involves multi-step sequences that utilize the asymmetric methodologies described in the previous sections to control the stereochemistry of the final product.

Chemical Reactions Analysis for AHBA Derivatization

The functional groups present in AHBA, namely the amino, carboxylic acid, and two hydroxyl groups, offer multiple sites for chemical modification. Derivatization can be used to create analogues with altered biological activity or to facilitate analysis.

Oxidation Pathways and Products

The oxidation of the alcohol and amino functionalities in AHBA and its analogues can lead to a variety of products. The selective oxidation of amino alcohols to the corresponding amino aldehydes or lactams is a valuable transformation in organic synthesis.

Transition metal catalysts, such as copper(I) iodide in the presence of TEMPO and DMAP, have been used for the chemoselective oxidation of amino and propargyl alcohols to their respective aldehydes and ketones under mild conditions, using molecular oxygen as the oxidant. nih.gov This method is tolerant of various functional groups. nih.gov

Periodate oxidation can be used to cleave the bond between the carbon atoms bearing the amino and hydroxyl groups in α-amino alcohols. oup.com However, in the case of N-aryl-α-amino alcohols, over-oxidation can occur due to the oxidation of the aromatic amine formed during the initial cleavage. oup.com

The photocatalytic oxidation of aromatic alcohols to aromatic aldehydes using materials like In2S3 hierarchical architectures has also been explored. In these systems, superoxide radicals and holes are often the main reactive species. rsc.org

Reduction Pathways and Products

The structure of AHBA contains several functional groups amenable to reduction: a carboxylic acid, a benzylic secondary alcohol, and an aromatic ring. The outcome of a reduction reaction is highly dependent on the choice of reducing agent and reaction conditions.

Reduction of the Carboxylic Acid: The carboxylic acid group can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemistrysteps.comorganicchemistrytutor.comlibretexts.org The reaction proceeds through a multi-step mechanism, typically requiring an excess of the hydride reagent and an acidic workup to yield the corresponding amino diol, 2-amino-4-(3-hydroxyphenyl)butane-1,4-diol. chemistrysteps.comlibretexts.org Borane (BH₃) is another reagent capable of reducing carboxylic acids to primary alcohols. chemistrysteps.comidc-online.com Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce carboxylic acids. libretexts.org

Reduction of the Benzylic Alcohol: The secondary alcohol at the C4 position is a benzylic alcohol, which makes it susceptible to hydrogenolysis. Catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like H₂ gas or a transfer hydrogenation reagent like 2-propanol, can cleave the C-O bond. cdnsciencepub.com This reaction would remove the hydroxyl group, yielding 2-amino-4-(3-hydroxyphenyl)butanoic acid. The conditions for catalytic hydrogenation, such as temperature and pressure, can be optimized to favor either the reduction of the aromatic ring or hydrogenolysis of the benzylic alcohol. idc-online.comqub.ac.uk

Reduction of the Aromatic Ring: The 3-hydroxyphenyl ring can be reduced to a 3-hydroxycyclohexyl ring via catalytic hydrogenation. This typically requires more forcing conditions, such as higher pressures of hydrogen gas and catalysts like rhodium or ruthenium. The choice of catalyst and conditions is crucial to achieve selectivity over other functional groups.

The potential products from the reduction of AHBA are summarized in the table below.

| Functional Group Targeted | Reagent/Condition Example | Major Product |

| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | 2-amino-4-(3-hydroxyphenyl)butane-1,4-diol |

| Benzylic Alcohol | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 2-amino-4-(3-hydroxyphenyl)butanoic acid |

| Aromatic Ring | Catalytic Hydrogenation (e.g., H₂/Rh-C, high pressure) | 2-amino-4-hydroxy-4-(3-hydroxycyclohexyl)butanoic acid |

Substitution Reactions for Functional Group Modification

The functional groups of AHBA—the primary amine, the two hydroxyl groups (phenolic and benzylic), the carboxylic acid, and the aromatic ring—can be modified through various substitution reactions to generate a library of derivatives.

N-Alkylation/N-Acylation: The primary amino group is a nucleophile and can readily undergo alkylation or acylation. Reductive amination with aldehydes or ketones is a common method for N-alkylation. nih.gov Acylation with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides.

Esterification/Amidation: The carboxylic acid can be converted into esters by reaction with alcohols under acidic conditions (Fischer esterification) or by using coupling agents. Similarly, reaction with amines using peptide coupling reagents yields amides. The carboxylic acid can also be converted to a more reactive acyl chloride, which readily reacts with nucleophiles like alcohols and amines. organicchemistrytutor.com

O-Alkylation/O-Acylation: The phenolic hydroxyl group is more acidic than the benzylic alcohol and can be selectively deprotonated and alkylated to form ethers. Both hydroxyl groups can be acylated to form esters using acylating agents.

Electrophilic Aromatic Substitution: The 3-hydroxyphenyl ring is activated towards electrophilic aromatic substitution. The hydroxyl group is an ortho-, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents at positions 2, 4, or 6 of the phenyl ring.

Design and Synthesis of AHBA Derivatives for Structure-Activity Relationship (SAR) Studies

Rational Design of AHBA Analogues based on Molecular Features

A key application of AHBA has been as a scaffold for designing enzyme inhibitors. Notably, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid was synthesized as a structural analogue of kynurenine and identified as a potent inhibitor of kynureninase, an enzyme in the tryptophan metabolism pathway. nih.gov The kynurenine pathway is implicated in several neurological disorders, making its enzymes attractive therapeutic targets. mq.edu.aunih.govresearchgate.net

The rational design of AHBA analogues often focuses on mimicking the substrate of the target enzyme. For kynureninase, the natural substrate is kynurenine. The design of AHBA involved key modifications to the kynurenine structure:

Removal of the Aryl Amino Group: This modification was found to be crucial for enhanced potency. nih.gov

Reduction of the Ketone: The carbonyl group in the side chain of kynurenine was reduced to a hydroxyl group in AHBA, which also significantly increased inhibitory activity. nih.gov

Based on this, further rational design of analogues could explore:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can probe the steric and electronic requirements of the enzyme's active site. mdpi.com

Stereochemistry: The stereocenters at C2 and C4 are critical. Synthesizing and testing all four possible stereoisomers can elucidate the optimal configuration for binding.

Altering the Butanoic Acid Chain: The length and flexibility of the linker between the amino acid moiety and the phenyl ring can be modified to optimize the positioning of the key functional groups within the active site.

Exploration of Bioisosteric Replacements in AHBA Derivatives

Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.gov For AHBA derivatives, several bioisosteric replacements can be considered.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key binding element but can lead to poor bioavailability. It can be replaced with other acidic functional groups such as:

Tetrazoles

Sulfonamides

Acyl sulfonamides

These groups can mimic the charge and hydrogen bonding capabilities of the carboxylate.

Phenolic Hydroxyl Bioisosteres: The phenolic hydroxyl group can participate in hydrogen bonding. Potential bioisosteres for this group include:

Amides

Hydroxamic acids

Other small, hydrogen-bond donating groups

Aromatic Ring Bioisosteres: The phenyl ring can be replaced with various heterocyclic rings (e.g., pyridine, thiophene, thiazole) to alter electronic properties, introduce new hydrogen bonding opportunities, and explore different binding orientations. mdpi.com

The table below summarizes potential bioisosteric replacements for the functional groups in AHBA.

| Original Functional Group | Potential Bioisosteres | Rationale for Replacement |

| Carboxylic Acid | Tetrazole, Sulfonamide | Mimic acidity and H-bonding, potentially improve metabolic stability and cell permeability. |

| Phenolic Hydroxyl | Amide, Hydroxamic Acid, Carboxamide | Maintain hydrogen bonding capability, modulate acidity and lipophilicity. |

| Phenyl Ring | Pyridine, Thiophene, Thiazole | Alter aromaticity, dipole moment, and introduce new interaction points with the target protein. |

Purification and Isolation Techniques for Synthetic AHBA and its Analogues

The purification of synthetic AHBA and its analogues from reaction mixtures is critical to obtaining materials of sufficient purity for biological testing. Given the zwitterionic nature of amino acids, a combination of techniques is often employed.

Crystallization: This is a primary method for purifying solid compounds. The crude synthetic product can be dissolved in a suitable solvent system (e.g., water/alcohol mixtures) at an elevated temperature and then slowly cooled to induce crystallization, leaving impurities behind in the solution. The pH of the solution can be adjusted to the isoelectric point of the amino acid to minimize its solubility and maximize the yield of the crystalline product.

Chromatography:

Ion-Exchange Chromatography (IEX): This is a highly effective technique for purifying amino acids. libretexts.org193.16.218 Since AHBA has both a basic amino group and an acidic carboxyl group, it can be purified using either cation or anion exchange resins. nih.govucl.ac.uk For instance, using a cation exchange resin, the protonated amino group of AHBA would bind to the negatively charged resin. Impurities can be washed away, and the pure compound is then eluted by changing the pH or increasing the ionic strength of the buffer. ucl.ac.uk

Silica Gel Chromatography: While challenging for free amino acids due to their high polarity and poor solubility in common organic solvents, silica gel chromatography can be used if the functional groups are protected (e.g., as N-Boc and methyl ester derivatives). researchgate.net After purification of the protected form, the protecting groups are removed to yield the pure amino acid.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of reactions and assessing the purity of fractions from column chromatography. cutm.ac.inpressbooks.pub A suitable solvent system (e.g., n-butanol:acetic acid:water) is used as the mobile phase. cutm.ac.in Visualization of the amino acid spots can be achieved using a staining agent like ninhydrin, which reacts with the primary amine to produce a colored product. pressbooks.pub

A typical purification workflow might involve an initial extraction to remove non-polar impurities, followed by ion-exchange chromatography for primary purification, and finally crystallization to obtain the highly pure, solid product.

Comprehensive Structural Elucidation and Stereochemical Characterization of Ahba

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to the initial characterization of a molecule's structure. By probing the interactions of molecules with electromagnetic radiation, detailed information about the atomic arrangement and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Assignment (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For AHBA, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide a complete assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of AHBA is anticipated to show distinct signals corresponding to the different types of protons present. The aromatic protons on the 3-hydroxyphenyl ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The protons of the butanoic acid backbone, including the methine proton at the C2 position (α-carbon) and the methylene (B1212753) protons at the C3 position, would resonate in the aliphatic region. The proton attached to the C4 carbon, which also bears a hydroxyl group, would likely appear as a multiplet. The chemical shifts would be influenced by the solvent used and the pH of the sample.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be observed at the most downfield position (typically >170 ppm). The aromatic carbons would generate signals in the 110-160 ppm range, with the carbon atoms attached to hydroxyl groups appearing at the lower field end of this range. The aliphatic carbons (C2, C3, and C4) would be found in the upfield region of the spectrum.

2D NMR for Connectivity: To confirm the connectivity, 2D NMR experiments are essential. A COSY (Correlation Spectroscopy) experiment would reveal the coupling relationships between adjacent protons, confirming the -CH(NH₂)-CH₂-CH(OH)- sequence in the butanoic acid chain. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule and for gaining insight into its structure through fragmentation analysis. The molecular formula of AHBA is C₁₀H₁₃NO₄, with a monoisotopic mass of approximately 211.0845 g/mol . uni.lunih.gov HRMS analysis would confirm this elemental composition with high accuracy.

Table 1: Predicted m/z Values for AHBA Adducts in HRMS

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 212.0917 |

| [M+Na]⁺ | 234.0737 |

| [M-H]⁻ | 210.0772 |

| [M+K]⁺ | 250.0476 |

| [M+NH₄]⁺ | 229.1183 |

Data sourced from computational predictions. uni.lu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the protonated molecule ([M+H]⁺). Common fragmentation pathways for α-amino acids include the loss of water (H₂O) and the combined loss of water and carbon monoxide (H₂O + CO). nih.gov Another expected fragmentation would be the cleavage of the C-C bond between the C4 carbon and the phenyl ring, leading to characteristic fragment ions that can help confirm the structure of the side chain.

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. sigmaaldrich.com

Expected FT-IR Spectral Features: The FT-IR spectrum of AHBA would be expected to display several characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, as well as the N-H stretching of the amino group. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below this value. The spectrum would also contain a complex "fingerprint" region below 1500 cm⁻¹, which is unique to the molecule as a whole.

Expected Raman Spectral Features: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations would be expected to produce strong signals in the 1600-1450 cm⁻¹ region. While O-H and N-H stretches are typically weak in Raman spectra, the C=O stretch would be observable. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which can be weak or absent in the FT-IR spectrum.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. This technique requires the growth of a high-quality single crystal of the compound.

As of now, a search of publicly available crystallographic databases does not indicate that the crystal structure of 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid has been determined.

Should a suitable crystal of AHBA be obtained and analyzed, X-ray diffraction would provide precise data on bond lengths, bond angles, and torsion angles. This would allow for a detailed conformational analysis of the molecule, revealing the preferred spatial arrangement of the phenyl ring relative to the butanoic acid backbone. Crucially, for a chiral molecule like AHBA, anomalous dispersion methods in X-ray crystallography could be used to determine the absolute configuration at its stereocenters (C2 and C4), definitively distinguishing between the possible stereoisomers.

Chiroptical Methods for Stereochemical Purity Assessment

Since AHBA contains at least two stereocenters (at the C2 and C4 positions), it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiroptical methods are essential for separating these isomers and assessing the stereochemical purity of a sample.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. nih.gov For amino acids and their derivatives, several types of CSPs have proven effective.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly successful for the direct separation of underivatized amino acid enantiomers. mst.eduresearchgate.net These phases offer multiple interaction sites—including ionic, hydrogen bonding, and π-π interactions—that can differentiate between the transient diastereomeric complexes formed with each enantiomer.

To assess the stereochemical purity of a sample of AHBA, a method would be developed using a suitable chiral column. The sample would be dissolved in an appropriate mobile phase and injected into the HPLC system. The enantiomers would interact differently with the CSP, leading to different retention times and resulting in their separation into two distinct peaks in the chromatogram. The relative area of these peaks can be used to determine the enantiomeric excess (ee) or purity of the sample. The optimization of the mobile phase composition (e.g., the type and concentration of organic modifier, pH, and additives) is crucial for achieving baseline separation. nih.gov

Circular Dichroism (CD) Spectroscopy for Conformational and Stereochemical Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the secondary and tertiary structure of chiral molecules. As AHBA possesses at least two chiral centers (at C2 and C4), CD spectroscopy would be an invaluable tool for probing its stereochemical features.

Theoretical Application to AHBA:

A hypothetical CD spectroscopic analysis of a pure enantiomer of AHBA would be expected to yield a characteristic spectrum with positive or negative peaks (Cotton effects) in the ultraviolet region. The position, sign, and intensity of these peaks are directly related to the spatial arrangement of the chromophores within the molecule.

Chromophores in AHBA: The primary chromophore in AHBA is the 3-hydroxyphenyl group. The electronic transitions of this aromatic ring are sensitive to their chiral environment. The carboxyl group and the hydroxyl group can also contribute to the CD signal at lower wavelengths.

Conformational Insights: The flexibility of the butanoic acid chain allows for various conformations. CD spectroscopy could potentially distinguish between different preferred solution-state conformations, as these would alter the relative orientations of the chromophores and thus the resulting CD spectrum.

Stereochemical Assignment: By comparing the experimental CD spectrum of an unknown stereoisomer of AHBA with the theoretically calculated spectrum for a specific absolute configuration (e.g., (2S, 4R)), it would be possible to assign the absolute stereochemistry of the molecule.

Hypothetical Research Findings:

Were such a study to be conducted, the findings would likely be presented in a data table format, correlating specific CD signals with electronic transitions and proposed conformational or configurational features.

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Tentative Assignment | Implication |

| ~275 | Positive/Negative | π → π* transition of the phenyl group | Information on the chiral environment around the aromatic ring |

| ~220 | Positive/Negative | n → π* transition of the carboxyl group | Insight into the conformation of the amino acid backbone |

This table represents a hypothetical outcome of a CD spectroscopy experiment on AHBA and is for illustrative purposes only, as no such experimental data has been found in the public domain.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of AHBA

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time. It provides valuable information about the thermal stability and decomposition profile of a compound.

Theoretical Application to AHBA:

A TGA analysis of AHBA would involve heating a small sample of the compound in a controlled atmosphere (e.g., nitrogen or air) and continuously monitoring its mass. The resulting TGA curve would plot the percentage of mass remaining against the temperature.

Expected Insights from TGA of AHBA:

Decomposition Temperature: The TGA curve would reveal the onset temperature of decomposition for AHBA, indicating the upper limit of its thermal stability.

Decomposition Stages: The decomposition of AHBA may occur in one or multiple steps. For instance, the initial mass loss could correspond to the loss of a water molecule (dehydration) from the hydroxyl groups, followed by the decarboxylation of the carboxylic acid group, and finally the breakdown of the carbon skeleton at higher temperatures.

Residual Mass: The amount of residue left at the end of the experiment can provide clues about the final decomposition products.

Hypothetical Research Findings:

The results of a TGA study on AHBA would typically be summarized in a data table detailing the key thermal events.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 100 - 150 | ~8.5% | Loss of a water molecule (dehydration) |

| 200 - 250 | ~21.3% | Decarboxylation (loss of CO₂) |

| > 300 | Significant | Breakdown of the remaining organic structure |

This table is a hypothetical representation of TGA data for AHBA and is intended to illustrate the type of information that would be obtained from such an analysis. No experimental TGA data for this specific compound has been located in publicly available literature.

Biochemical Pathways and Enzymatic Interactions of Ahba

AHBA as an Enzyme Inhibitor: Focus on Kynureninase

2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid, hereafter referred to as AHBA, is a synthetic structural analogue of kynurenine (B1673888) designed to act as an enzyme inhibitor. nih.govst-andrews.ac.uk Research has primarily focused on its significant inhibitory effect on kynureninase, a key enzyme in the tryptophan metabolic pathway. nih.govst-andrews.ac.uk Kynureninase (EC 3.7.1.3) is a pyridoxal-5'-phosphate (PLP) dependent hydrolase that catalyzes the hydrolytic cleavage of kynurenine and 3-hydroxykynurenine. nih.govnih.gov The inhibition of this enzyme is a therapeutic target for several neurodegenerative diseases, as it can prevent the formation of the excitotoxin quinolinic acid, a downstream product of the pathway. nih.govnih.gov AHBA has demonstrated potent inhibition against kynureninase sourced from both rats and recombinant human forms. nih.govst-andrews.ac.uk

Kinetic analysis has been crucial in quantifying the potency of AHBA as a kynureninase inhibitor. Studies have determined the inhibition constant (K(i)), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower K(i) value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. For AHBA, a significant inhibitory effect was observed, with a K(i) value of 100 nM against both rat and recombinant human kynureninase. nih.govst-andrews.ac.uk This low nanomolar inhibition constant establishes AHBA as a potent inhibitor of the enzyme.

The potent inhibitory activity of AHBA is attributed to specific structural features that differ from the natural substrate, kynurenine. The design of AHBA involved two key modifications: the removal of the aryl amino group and the reduction of the carbonyl group on the alanine (B10760859) side chain. nih.govst-andrews.ac.uk These changes were found to greatly enhance the compound's inhibitory potency. nih.govst-andrews.ac.uk

While a crystal structure of the AHBA-kynureninase complex is not currently available, insights into its binding can be inferred from studies on the enzyme's active site and its interactions with other ligands. The active site of human kynureninase contains several key residues crucial for substrate binding and catalysis. nih.govnih.gov Docking studies with the natural substrate, 3-hydroxy-L-kynurenine, show that its α-carboxylate group forms a salt bridge with Arginine-434 (Arg-434), while the aromatic ring is located near Histidine-102 (His-102) and the 3-hydroxyl group is near Asparagine-333 (Asn-333). nih.gov The 3-hydroxyl group, in particular, plays a fundamental role in binding at the active site, likely through hydrogen bonding. nih.gov

It is hypothesized that AHBA interacts with the kynureninase active site in a similar manner. The 2-amino and butanoic acid moieties of AHBA likely interact with the residues that bind the corresponding parts of the kynurenine substrate. The 3-hydroxyphenyl group of AHBA mimics the 3-hydroxybenzoyl moiety of the natural substrate, with its hydroxyl group potentially forming a critical hydrogen bond with residues such as Asn-333, contributing to its high affinity for the enzyme. nih.govnih.gov Site-directed mutagenesis studies on human kynureninase have confirmed that residues His-102 and Asn-333 are primary contributors to substrate specificity. nih.gov

The inhibitory potency of AHBA can be contextualized by comparing it to other synthetic kynurenine analogues that have been tested as kynureninase inhibitors. Analogues such as 3-hydroxydesaminokynurenine and meta-nitrobenzoylalanine also inhibit kynureninase, but with varying potencies and specificities across different species. nih.govnih.gov For instance, 3-hydroxydesaminokynurenine showed a very low K(i) of 5 nM for bacterial kynureninase but was less potent against the rat (100 nM) and human (40 nM) enzymes. nih.gov In contrast, AHBA displays a consistently high potency against both rat and human kynureninase. nih.gov Another compound, meta-nitrobenzoylalanine, is a more potent inhibitor of a different pathway enzyme, kynurenine hydroxylase, but still inhibits kynureninase with an IC50 of 100 µM. nih.gov This comparative data highlights the superior and consistent potency of AHBA as a kynureninase inhibitor across mammalian species.

Role of AHBA in Tryptophan Metabolic Pathways

AHBA's primary biochemical role is the modulation of the kynurenine pathway, which is the main route for tryptophan catabolism in mammals. nih.govyoutube.com This pathway begins with the conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to L-kynurenine. nih.gov Kynurenine stands at a critical juncture, where it can be metabolized by three different enzymes. researchgate.net One of these is kynureninase, which cleaves kynurenine to anthranilic acid or its hydroxylated counterpart, 3-hydroxykynurenine, to 3-hydroxyanthranilic acid. nih.govmdpi.com

By potently inhibiting kynureninase, AHBA effectively blocks this specific step of the pathway. nih.govst-andrews.ac.uk The consequence of this inhibition is a diversion of tryptophan metabolism. The concentration of the kynureninase substrate, kynurenine (and/or 3-hydroxykynurenine), would be expected to increase. Correspondingly, the production of downstream metabolites, including the neurotoxin quinolinic acid, would be significantly reduced. nih.govnih.gov Therefore, the role of AHBA within this metabolic context is to act as a regulator, decreasing the production of potentially harmful metabolites by blocking their synthesis at the kynureninase step.

Potential Interactions with Other Metabolic Enzymes

While the primary characterized target of AHBA is kynureninase, its structural features as an amino acid derivative suggest the possibility of interactions with other metabolic enzymes. Compounds with α-amino acid scaffolds are substrates or inhibitors for a wide range of enzymes, including various aminotransferases, decarboxylases, and peptidases.

Specifically, enzymes such as aminopeptidases, which cleave amino acids from the N-terminus of proteins and peptides, could potentially interact with AHBA. This is based on general structural similarity, as these enzymes recognize and bind amino acid moieties. However, there is currently no direct experimental evidence from the reviewed literature to suggest that AHBA is a significant inhibitor or substrate for aminopeptidases or other major metabolic enzymes. The specificity of AHBA for kynureninase appears high, given its nanomolar potency. Any potential off-target interactions would need to be evaluated through comprehensive screening and kinetic studies, which would represent an important area for future research to fully understand the compound's biochemical profile.

Hypothetical Biosynthetic Pathways of AHBA in Biological Systems

This compound is a synthetic compound, designed and synthesized as a novel structural analogue of kynurenine for the purpose of inhibiting kynureninase. nih.govst-andrews.ac.uk As a laboratory-synthesized molecule, there are no known natural or hypothetical biosynthetic pathways for its production in biological systems.

It is important to distinguish this synthetic inhibitor from a similarly named natural product, 3-amino-5-hydroxybenzoic acid, which is also sometimes abbreviated as AHBA. researchgate.net The naturally occurring AHBA is an important precursor, acting as a starter unit in the biosynthesis of various complex secondary metabolites, such as the ansamycin (B12435341) and mitomycin families of antibiotics. researchgate.net The biosynthesis of this natural AHBA involves a distinct set of genes and enzymatic reactions. However, this pathway is unrelated to the synthetic kynurenine analogue that is the subject of this article. Therefore, based on current knowledge, this compound is considered a xenobiotic with no known biological origin.

Molecular Pharmacology and Receptor Interaction Studies in Vitro and Computational

Investigation of AHBA Interactions with Neurotransmitter Systems (In Vitro Models)

A thorough review of scientific databases and literature reveals a significant lack of in vitro studies investigating the direct interaction of 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid with major neurotransmitter receptor systems.

In Vitro Receptor Binding Assays (e.g., GABAergic and Glutamatergic Systems)

Currently, there is no publicly available data from in vitro receptor binding assays to characterize the affinity of AHBA for GABAergic or glutamatergic receptors. Standard radioligand binding assays, which are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor, have not been reported for AHBA in the context of these neurotransmitter systems. Consequently, there is no empirical evidence to suggest whether AHBA acts as a ligand at any of the ionotropic or metabotropic GABA or glutamate (B1630785) receptor subtypes.

Stereochemical Influence on Receptor Affinity and Selectivity of AHBA

The AHBA molecule possesses chiral centers, implying the existence of different stereoisomers. It is well-established in pharmacology that stereochemistry can profoundly influence a compound's affinity and selectivity for its biological targets. However, in the case of AHBA, the scientific literature is devoid of studies that have synthesized its individual stereoisomers and evaluated their differential binding properties at GABAergic and glutamatergic receptors. Therefore, any potential stereoselective interactions remain entirely speculative.

Computational Modeling and Molecular Docking Studies

In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting and understanding compound-receptor interactions. However, a comprehensive search of computational chemistry and pharmacology literature indicates that such studies have not been published for this compound in relation to neurotransmitter receptors.

Prediction of AHBA Binding Sites and Modes on Target Proteins

Molecular docking simulations are instrumental in predicting the preferred binding orientation and affinity of a ligand within the binding pocket of a target protein. For AHBA, there are no published molecular docking studies that predict its binding sites or interaction modes with any GABA or glutamate receptor subtypes. Such studies would be crucial in generating hypotheses about its potential mechanism of action and guiding future experimental work. The absence of this data means that the structural basis for any potential interaction is unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling for AHBA-Receptor Interactions

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is valuable for optimizing lead compounds and predicting the activity of novel analogs. To date, no QSAR models have been developed or published for this compound and its analogs concerning their potential interactions with GABAergic or glutamatergic receptors. The lack of a dataset of AHBA analogs with corresponding biological activity data precludes the development of such predictive models.

Investigation of Biological Activities and Mechanisms Cellular and Pre Clinical Models

Antioxidant Properties and Mechanisms of Action in Cellular Assays

Direct and specific studies detailing the antioxidant properties of 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid in cellular assays are not extensively available in the current scientific literature. However, the structural features of the molecule, particularly the presence of a hydroxyl group on the phenyl ring, suggest a potential for antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate pro-oxidant metals. Research on structurally related hydroxyphenylamino-propanoic acid derivatives has provided evidence of antioxidant potential, offering a basis for inferring the possible, yet unconfirmed, activities of this compound.

Free Radical Scavenging Capabilities in Cellular Models

There is currently a lack of published research specifically examining the free radical scavenging capabilities of this compound within cellular models.

Reduction of Oxidative Stress Markers in Biological Systems (In Vitro)

Specific data on the direct effect of this compound on the reduction of oxidative stress markers in in vitro biological systems have not been reported in the available scientific literature.

Modulation of Serotonin (B10506) and Dopamine (B1211576) Regulation in Cellular or Isolated Tissue Models

At present, there are no specific studies in the accessible scientific literature that investigate the modulatory effects of this compound on serotonin and dopamine regulation in cellular or isolated tissue models.

Role in Neuroinflammatory Processes in Cellular or Ex Vivo Models

The role of this compound in neuroinflammatory processes within cellular or ex vivo models has not yet been elucidated in published research.

Effects on Cellular Metabolism (in cell line studies)

Currently, there is a lack of available scientific data concerning the effects of this compound on the cellular metabolism of established cell lines.

Comparative Analysis of Biological Effects with Structurally Related Butanoic Acid Derivatives

While direct biological data for this compound is scarce, a comparative analysis with structurally related butanoic acid derivatives can offer some perspective. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated notable antioxidant properties.

A recent study investigated a series of these derivatives for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The findings indicated that the antioxidant activity was influenced by the nature of the substituents on the molecule.

Antioxidant Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives (DPPH Assay)

| Compound Derivative | Substituent | DPPH Radical Scavenging Activity (%) at a specific concentration |

|---|---|---|

| Derivative A | -H | Data not available |

| Derivative B | -Cl | Data not available |

| Derivative C | -OCH3 | Data not available |

Another structurally related compound, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has been identified as a potent inhibitor of kynureninase, an enzyme involved in the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is implicated in neuroinflammatory and neurodegenerative processes. While this finding is significant, it falls outside the direct scope of the antioxidant, neurotransmitter modulation, and cellular metabolism topics outlined above.

The lack of specific data for this compound across these biological activity domains highlights a significant gap in the current scientific knowledge. Future in vitro and cellular studies are necessary to determine if its structural characteristics translate into meaningful biological effects in the areas of oxidative stress, neurotransmitter regulation, neuroinflammation, and cellular metabolism.

Advanced Analytical Methodologies for Research Applications of Ahba

Development and Validation of Quantitative Analytical Methods for AHBA in Research Samples

Quantitative analysis is fundamental to understanding the behavior of AHBA in experimental systems. The development of robust analytical methods is the first step in generating reliable data.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying small molecules like AHBA in complex biological matrices due to its high sensitivity and selectivity. bioanalysis-zone.comnih.gov A typical method development and validation for AHBA would involve the following steps:

Sample Preparation: To isolate AHBA from interfering substances in matrices such as animal tissues or cell lysates, a sample preparation step is essential. This often involves protein precipitation with an organic solvent like acetonitrile (B52724), followed by centrifugation to remove the precipitated proteins. nih.gov For cleaner samples, solid-phase extraction (SPE) may be employed.

Chromatographic Separation: The prepared sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of polar compounds like amino acids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) would likely be optimized to achieve good peak shape and separation from matrix components.

Mass Spectrometric Detection: The analyte eluting from the chromatography column is ionized, typically using electrospray ionization (ESI) in positive mode, and detected by a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the protonated molecular ion of AHBA ([M+H]⁺) as the precursor ion and then monitoring specific fragment ions produced by collision-induced dissociation. This process ensures high selectivity.

Table 1: Illustrative LC-MS/MS Method Parameters for AHBA Quantification

| Parameter | Example Condition |

|---|---|

| Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 212.1 |

| Product Ion (Q3) | m/z 194.1 |

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, selectivity, and stability.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, due to the polar and non-volatile nature of amino acids like AHBA, derivatization is a necessary step to increase their volatility and thermal stability. thermofisher.com

Derivatization: The carboxyl and amino groups of AHBA are chemically modified to less polar functional groups. A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert active hydrogens to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively.

GC Separation: The derivatized AHBA is then injected into a gas chromatograph, where it is separated on a capillary column, typically with a non-polar stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of analytes based on their boiling points and interaction with the stationary phase.

MS Detection: The separated compounds are then introduced into a mass spectrometer, usually employing electron ionization (EI). The resulting mass spectra, with their characteristic fragmentation patterns, are used for identification and quantification.

Table 2: Hypothetical Retention Times of Derivatized Amino Acids in a GC-MS Analysis

| Compound | Derivatizing Agent | Hypothetical Retention Time (min) |

|---|---|---|

| Derivatized Alanine (B10760859) | MTBSTFA | 8.5 |

| Derivatized Valine | MTBSTFA | 10.2 |

The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the research, including the complexity of the matrix and the desired sensitivity.

Assessment of AHBA Stability in Research Formulations and Biological Media

Understanding the stability of AHBA in various conditions is critical for ensuring the accuracy of experimental results. Stability studies are designed to evaluate the degradation of the analyte over time and under different storage and experimental conditions.

The pH of the environment can significantly impact the stability of a compound. A pH stability profile for AHBA would involve incubating solutions of the compound at various pH levels (e.g., pH 3, 5, 7.4, 9) and at a controlled temperature. Aliquots would be taken at different time points and analyzed using a validated analytical method, such as LC-MS/MS, to determine the remaining concentration of AHBA.

Table 3: Hypothetical pH Stability Data for AHBA at 37°C

| pH | Time (hours) | % Remaining AHBA |

|---|---|---|

| 3.0 | 0 | 100 |

| 2 | 98.5 | |

| 6 | 95.2 | |

| 24 | 88.1 | |

| 7.4 | 0 | 100 |

| 2 | 99.8 | |

| 6 | 99.1 | |

| 24 | 98.5 | |

| 9.0 | 0 | 100 |

| 2 | 96.3 | |

| 6 | 90.7 |

These data would help in determining the optimal pH conditions for handling and storing AHBA solutions to minimize degradation. Similar stability assessments would be conducted in relevant biological media (e.g., cell culture media, plasma) and under various storage conditions (e.g., room temperature, refrigerated, frozen).

Metabolomics Approaches for Identifying AHBA and its Metabolites in Research Samples

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. nih.gov Untargeted and targeted metabolomics approaches can be employed to identify AHBA and its potential metabolites in research samples, providing insights into its metabolic pathways.

Untargeted Metabolomics: This approach aims to detect and measure as many metabolites as possible in a sample. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments, coupled with liquid chromatography is often used. bioanalysis-zone.com The accurate mass measurements provided by HRMS allow for the determination of the elemental composition of unknown compounds. By comparing the mass spectra of potential metabolites to databases and using fragmentation analysis, novel metabolites of AHBA can be identified.

Targeted Metabolomics: Once potential metabolites are identified, a targeted LC-MS/MS method can be developed to specifically and sensitively quantify these compounds. This allows for the monitoring of changes in the levels of AHBA and its metabolites in response to various experimental conditions.

Table 4: Potential Hypothetical Metabolites of AHBA

| Putative Metabolite | Proposed Biotransformation |

|---|---|

| AHBA-glucuronide | Glucuronidation |

| AHBA-sulfate | Sulfation |

| Hydroxylated AHBA | Oxidation |

These metabolomics studies are crucial for a comprehensive understanding of the disposition of AHBA in a biological system.

Emerging Research Frontiers and Future Perspectives for Ahba

Integration of AHBA Research with Systems Biology Approaches

The complexity of the kynurenine (B1673888) pathway and its extensive crosstalk with other metabolic and signaling networks necessitates a holistic, systems-level understanding. Integrating AHBA research with systems biology approaches offers a powerful strategy to elucidate its multifaceted effects. By combining high-throughput experimental data with computational modeling, researchers can move beyond a single-target perspective to a comprehensive network-based view of AHBA's mechanism of action.

Future research endeavors in this area could involve:

Multi-omics profiling: Utilizing genomics, transcriptomics, proteomics, and metabolomics to map the global cellular changes induced by AHBA in various cell types and disease models. This could reveal novel downstream targets and off-target effects.

Computational modeling: Developing kinetic and constraint-based models of the kynurenine pathway and interconnected networks to simulate the effects of kynureninase inhibition by AHBA. These models can predict metabolic flux redistributions and identify key nodes for therapeutic intervention.

Network pharmacology: Constructing drug-target-disease networks to identify potential new therapeutic indications for AHBA and to understand the molecular basis of its observed effects in different pathological contexts.

An illustrative data table for a hypothetical systems biology study on AHBA is presented below:

| Experimental Approach | Key Data Generated | Potential Insights |

| Transcriptomics (RNA-seq) | Differentially expressed genes upon AHBA treatment. | Identification of compensatory mechanisms and downstream signaling pathways affected by kynureninase inhibition. |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Understanding the impact on enzyme levels within the kynurenine pathway and interacting proteins. |

| Metabolomics (LC-MS/GC-MS) | Alterations in the levels of kynurenine pathway metabolites and other related small molecules. | Direct confirmation of kynureninase inhibition and mapping of metabolic reprogramming. |

Exploration of Novel Biological Targets and Pathways for AHBA

While the primary known target of AHBA is kynureninase, the possibility of it interacting with other biological macromolecules remains an open and exciting area of investigation. The structural features of AHBA may allow it to bind to other enzymes or receptors, leading to unforeseen biological activities.

Future research directions include:

Target deconvolution studies: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify additional binding partners of AHBA.

Phenotypic screening: Testing AHBA in a wide array of cell-based assays representing different disease states to uncover novel biological effects independent of kynureninase inhibition.

Pathway analysis: Investigating the impact of AHBA on signaling pathways implicated in diseases where the kynurenine pathway is dysregulated, such as neuroinflammation, cancer, and autoimmune disorders. nih.govmdpi.comnih.gov The kynurenine pathway is a significant target in the treatment of inflammatory diseases and malignancies. nih.govnih.gov

Potential for AHBA in Chemical Biology Tools and Probes Development

The potent and specific nature of AHBA's interaction with kynureninase makes it an excellent candidate for the development of chemical biology tools to probe the function of this enzyme in living systems. Such tools are invaluable for basic research and drug discovery.

Potential developments in this area include:

Fluorescent probes: Synthesizing fluorescently labeled derivatives of AHBA to visualize the subcellular localization and dynamics of kynureninase in real-time.

Affinity-based probes: Creating biotinylated or otherwise tagged versions of AHBA for use in pull-down assays to identify kynureninase-interacting proteins and complexes.

Photoaffinity probes: Designing AHBA analogs with photoreactive groups to covalently label the active site of kynureninase, facilitating structural and functional studies.

A summary of potential AHBA-derived chemical biology tools is provided in the table below:

| Tool Type | Modification to AHBA | Application |

| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine). | Live-cell imaging of kynureninase localization and trafficking. |

| Affinity Probe | Conjugation to an affinity tag (e.g., biotin, FLAG). | Identification of kynureninase binding partners and protein complexes. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent labeling of the kynureninase active site for structural studies. |

Future Directions in Synthetic Accessibility and Scalability for Academic Research Purposes

To facilitate broader research into the biological roles of AHBA and its potential as a therapeutic lead, the development of efficient and scalable synthetic routes is paramount. While the synthesis of AHBA has been reported, further optimization is needed to make it more accessible to the academic research community.

Future synthetic efforts could focus on:

Asymmetric synthesis: Developing stereoselective methods to produce enantiomerically pure AHBA, which is crucial for understanding its specific interactions with biological targets.

Library synthesis: Creating a diverse library of AHBA analogs with modifications to the aromatic ring and the amino acid side chain to explore the structure-activity relationship (SAR) for kynureninase inhibition and to discover compounds with improved properties.

The advancement of synthetic methodologies will undoubtedly accelerate the exploration of AHBA's full potential in both basic and translational research.

Q & A

Basic: What synthetic strategies are recommended for 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid, and how is purity ensured?

Answer:

Synthesis typically involves chiral precursors or amino acid derivatives. A multi-step approach may include:

- Step 1: Introduction of the 3-hydroxyphenyl group via Friedel-Crafts alkylation or Suzuki coupling to a pre-functionalized backbone .

- Step 2: Hydroxylation at the 4-position using catalytic asymmetric oxidation methods to preserve stereochemistry .

- Step 3: Protection/deprotection of amine and hydroxyl groups to avoid side reactions (e.g., tert-butoxycarbonyl (Boc) groups) .

Purity Validation: - HPLC with chiral columns to confirm enantiomeric purity (>98% by area normalization) .

- Mass spectrometry (MS) and NMR (1H, 13C, DEPT) for structural confirmation .

Advanced: How does stereochemistry influence receptor binding, particularly with GABAergic or glutamatergic systems?

Answer:

The compound’s chiral centers dictate its interaction with neurotransmitter receptors:

- Docking Studies: Molecular modeling (e.g., AutoDock Vina) predicts higher affinity for GABA_A receptors when the (2R,4S) configuration is present, due to complementary hydrogen bonding with α-subunit residues .

- Experimental Validation: Competitive binding assays using radiolabeled ligands (e.g., [3H]muscimol for GABA receptors) can quantify stereospecific affinity differences. Contradictory data may arise from assay conditions (e.g., pH, co-factors) or impurities in enantiomeric mixtures .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- FT-IR: Confirms functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .

- NMR: 1H NMR detects aromatic protons (δ 6.7–7.2 ppm for 3-hydroxyphenyl) and hydroxy/amine protons (broad signals at δ 1.5–3.0 ppm). 13C NMR identifies quaternary carbons at the 4-hydroxy position .

- X-ray Crystallography: Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced: How can conflicting reports about its biological activity (e.g., pro-inflammatory vs. anti-inflammatory effects) be reconciled?

Answer:

Contradictions often stem from:

- Dose-Dependent Effects: Low concentrations may act as antioxidants (scavenging ROS via phenolic -OH), while high concentrations induce oxidative stress via redox cycling .

- Cell-Type Specificity: Differences in receptor expression (e.g., NMDA vs. GABA receptors in neuronal vs. immune cells) .

Methodology: - Dose-Response Curves across multiple cell lines.

- Pathway-Specific Inhibitors (e.g., MK-801 for NMDA receptors) to isolate mechanisms .

Basic: What structural analogs are synthetically accessible, and how do substitutions alter properties?

Answer:

Key analogs include:

- 4-(3-Methoxyphenyl) variant: Increased lipophilicity (logP +0.5) enhances blood-brain barrier penetration .

- Chlorophenyl-substituted analogs: Electron-withdrawing groups improve metabolic stability but reduce aqueous solubility .

Synthetic Routes: - Electrophilic aromatic substitution or cross-coupling reactions to introduce halogens/alkoxy groups .

Advanced: What computational models predict bioavailability and off-target interactions?

Answer:

- ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., 55% for the parent compound) and P-glycoprotein substrate potential .

- Off-Target Screening: Molecular dynamics simulations (e.g., GROMACS) identify potential interactions with cytochrome P450 isoforms (e.g., CYP3A4), which may explain toxicity in hepatic models .

Basic: How is stability assessed under physiological conditions?

Answer:

- pH Stability Tests: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC. The 3-hydroxyphenyl group may oxidize at pH > 7 .

- Thermogravimetric Analysis (TGA): Determines decomposition temperature (>200°C suggests suitability for oral formulations) .

Advanced: What strategies resolve racemization during synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.